2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine
Description
Historical Context and Discovery
The development of 2-mercapto-3-iodo-5-(trifluoromethyl)pyridine is deeply rooted in the broader historical evolution of trifluoromethylpyridine chemistry, which has experienced remarkable growth over the past several decades. The foundational work in this field can be traced back to the 1940s when Hans Andersag and his colleagues at Bayer IG Farbenindustrie in Elberfeld, Germany, conducted pioneering research on quinolone compounds that would later influence the development of fluorinated pyridine derivatives. The early recognition of fluorine's unique physicochemical properties led to its systematic incorporation into heterocyclic frameworks, particularly pyridine structures, as researchers sought to enhance the biological activity and metabolic stability of organic compounds.
The historical significance of fluorinated pyridines became particularly evident with the introduction of fluazifop-butyl, which marked the first trifluoromethylpyridine derivative to enter the agrochemical market. This breakthrough demonstrated the commercial viability of trifluoromethylpyridine compounds and catalyzed intensive research efforts focused on exploring their synthetic accessibility and application potential. Subsequently, more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, underscoring the sustained scientific and commercial interest in this chemical class.
The specific discovery of this compound emerged from the systematic exploration of mercaptopyridine derivatives, building upon earlier work with pyrithione and related thiohydroxamic acid compounds. The historical development of pyrithione chemistry, first reported by Shaw in 1950, provided crucial insights into the preparation and properties of mercaptopyridine structures. This foundational knowledge enabled subsequent researchers to develop more complex derivatives incorporating additional functional groups such as iodine and trifluoromethyl substituents.
The compound's emergence also reflects the broader trend toward multi-functional heterocyclic designs in pharmaceutical chemistry, where researchers have increasingly recognized the value of incorporating multiple reactive centers within single molecular frameworks. The development of this compound represents a convergence of several important chemical concepts: the unique properties of trifluoromethyl groups, the reactivity characteristics of iodine substituents, and the biological relevance of mercaptopyridine scaffolds.
Classification and Nomenclature
This compound belongs to the broader classification of heterocyclic compounds, specifically within the pyridine derivative family. The compound exhibits characteristics of thione structures due to the presence of the mercapto group, which can exist in tautomeric equilibrium with the corresponding thione form. This tautomeric behavior is a fundamental aspect of mercaptopyridine chemistry, where the compound can interconvert between the thiol form (2-mercaptopyridine) and the thione form (2-pyridinethione).
The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione, which reflects the preferred tautomeric form under standard conditions. This systematic naming convention clearly identifies the positions of each functional group on the pyridine ring: the iodine atom at position 3, the trifluoromethyl group at position 5, and the thione functionality at position 2. The Chemical Abstracts Service registry number 1214324-78-3 provides unique identification for this specific compound.
The molecular formula C₆H₃F₃INS indicates the precise elemental composition, while the molecular weight of 305.06 daltons reflects the substantial mass contribution from the iodine atom and trifluoromethyl group. The compound's classification extends beyond simple structural categories to include functional classifications based on its chemical behavior and applications.
Table 1: Nomenclature and Identification Data
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione |
| Common Name | This compound |
| Chemical Abstracts Service Number | 1214324-78-3 |
| Molecular Formula | C₆H₃F₃INS |
| Molecular Weight | 305.06 g/mol |
| MDL Number | MFCD14702322 |
From a chemical classification perspective, this compound represents a multi-substituted pyridine derivative incorporating three distinct functional group types: halogen (iodine), organofluorine (trifluoromethyl), and organosulfur (mercapto/thione). Each of these functional groups contributes unique chemical properties and reactivity patterns, making the compound a valuable synthetic intermediate and research target.
The nomenclature also reflects the compound's position within the broader family of trifluoromethylpyridine derivatives, which have become increasingly important in pharmaceutical and agrochemical applications. The systematic naming conventions facilitate clear communication among researchers and enable precise identification of specific structural variants within this diverse chemical family.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its structural novelty, encompassing fundamental aspects of chemical reactivity, synthetic methodology, and biological activity. Within the context of heterocyclic chemistry, this compound represents a sophisticated example of multi-functional design, where each substituent contributes distinct electronic and steric effects that collectively determine the molecule's overall chemical behavior and application potential.
The presence of the trifluoromethyl group imparts unique physicochemical properties that are highly valued in pharmaceutical chemistry. The combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety is thought to be responsible for the biological activities of trifluoromethylpyridine derivatives. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability while modulating the electronic properties of the pyridine ring system. These effects are particularly significant in the context of drug design, where the incorporation of fluorine-containing substituents has become a standard strategy for optimizing pharmacokinetic properties.
The iodine substituent at position 3 provides exceptional reactivity for cross-coupling reactions and other synthetic transformations. The compound participates in various chemical reactions including nucleophilic substitution reactions, oxidation reactions, and cross-coupling reactions. This reactivity profile makes the compound valuable as a synthetic intermediate for accessing more complex molecular architectures through established organometallic chemistry protocols.
The mercapto/thione functionality adds another dimension of chemical significance, particularly in the context of metal coordination chemistry and biological interactions. Research has demonstrated that mercaptopyridine derivatives can form stable complexes with various metal ions, making them valuable in coordination chemistry applications. The thione form is thermodynamically more stable than the thiol form in solution, as demonstrated by experimental and computational studies on related pyridinethione systems.
Table 2: Chemical Reactivity and Applications
| Functional Group | Reactivity Type | Applications |
|---|---|---|
| Trifluoromethyl | Electronic modulation | Pharmaceutical optimization |
| Iodine | Cross-coupling reactions | Synthetic methodology |
| Mercapto/Thione | Metal coordination | Coordination chemistry |
| Pyridine ring | Aromatic substitution | Heterocyclic synthesis |
The compound's significance is further enhanced by its demonstrated applications in medicinal chemistry, particularly as a reactant for synthesizing anti-tumor agents and human immunodeficiency virus protease inhibitors. These applications highlight the compound's relevance to contemporary pharmaceutical research, where the development of novel therapeutic agents remains a critical scientific priority.
In the broader context of heterocyclic chemistry, this compound exemplifies the trend toward increasingly sophisticated molecular designs that incorporate multiple functional elements within single heterocyclic frameworks. This approach enables researchers to access unique combinations of chemical properties that would be difficult or impossible to achieve through simpler structural motifs.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple interconnected areas of chemical investigation, reflecting the compound's multifaceted significance in contemporary chemical research. The primary research objectives focus on understanding the fundamental chemical properties, developing efficient synthetic methodologies, exploring biological applications, and investigating potential industrial uses of this sophisticated heterocyclic compound.
Synthetic methodology development represents a central research objective, with particular emphasis on establishing efficient routes for preparing the compound and its derivatives. The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic substitution reactions. Current research efforts focus on optimizing reaction conditions, improving yields, and developing scalable processes suitable for both laboratory and industrial applications. The exploration of novel synthetic approaches continues to be an active area of investigation, with researchers seeking more efficient and environmentally sustainable preparation methods.
Mechanistic understanding constitutes another crucial research objective, particularly regarding the compound's tautomeric behavior and electronic properties. The tautomeric equilibrium between the thiol and thione forms represents a fundamental aspect of the compound's chemistry that requires detailed investigation through both experimental and computational approaches. Studies on related pyridinethione systems have provided valuable insights into this behavior, but specific investigations of the iodinated and trifluoromethylated derivative remain limited.
Biological activity evaluation represents a high-priority research objective, given the compound's demonstrated potential as a pharmaceutical intermediate. The mechanism of action involves interactions with biological targets such as enzymes or receptors, modulating their activity, with the trifluoromethyl group enhancing the compound's lipophilicity and metabolic stability while the iodine atom and mercapto group participate in specific interactions with biological molecules. Research efforts continue to focus on identifying specific biological targets, elucidating mechanisms of action, and developing structure-activity relationships that can guide the design of more potent derivatives.
Table 3: Research Priorities and Methodological Approaches
| Research Area | Objectives | Methodological Approaches |
|---|---|---|
| Synthetic Chemistry | Methodology development | Reaction optimization, scale-up |
| Physical Chemistry | Property characterization | Spectroscopic analysis, computational modeling |
| Biological Chemistry | Activity evaluation | In vitro assays, mechanism studies |
| Materials Science | Application development | Performance testing, stability assessment |
The scope of current research extends to environmental and sustainability considerations, particularly regarding the development of green chemistry approaches for synthesizing fluorinated heterocycles. The industrial significance of trifluoromethylpyridine derivatives in crop protection and pharmaceutical applications necessitates the development of environmentally responsible production methods that minimize waste generation and energy consumption.
Collaborative research efforts involving academic institutions, pharmaceutical companies, and agrochemical manufacturers continue to drive advances in this field, with particular emphasis on translating fundamental chemical discoveries into practical applications. The interdisciplinary nature of this research requires integration of synthetic chemistry, computational modeling, biological evaluation, and engineering considerations to achieve meaningful advances in compound development and application.
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INS/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCNHJIMMXKZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation and Functionalization of Pyridine Derivatives
Method Overview:
This approach involves starting from commercially available pyridine derivatives, such as 3- or 2-picoline, which are subjected to selective halogenation and trifluoromethylation. The key steps include:
Preparation of Halogenated Pyridines:
- Use vapor-phase or liquid-phase chlorination/fluorination reactions to introduce chlorine or fluorine atoms at specific positions on the pyridine ring.
- For example, vapor-phase chlorination of 3-picoline yields chlorinated intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
Introduction of the Iodine Atom:
- Iodination is typically achieved via electrophilic substitution using iodine sources such as iodine monochloride or iodine vapor under controlled conditions, often facilitated by catalysts or specific solvents to ensure regioselectivity at the desired position.
- Vapor-phase chlorination/fluorination at high temperatures (above 300°C) with transition metal catalysts (e.g., iron fluoride) enables selective substitution, producing intermediates like 2,3,5-DCTF with high yields.
- Subsequent iodination of these intermediates, often under mild conditions, yields the desired iodine-containing pyridine derivatives.
Data Table 1: Typical Conditions for Vapor-Phase Chlorination and Iodination
| Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | 3-Picoline | Cl₂, FeF₃ catalyst | 350–380°C, vapor phase | 86.4 | Produces 2,3,5-DCTF |
| Iodination | 2,3,5-DCTF | I₂, catalytic iodine or iodine monochloride | 100–150°C, mild solvent | 70–85 | Regioselective at position 3 |
Cyclocondensation Using Trifluoromethyl-Containing Building Blocks
Method Overview:
This strategy constructs the pyridine ring with the trifluoromethyl and mercapto functionalities via cyclocondensation reactions involving trifluoromethyl-containing precursors, such as ethyl 2,2,2-trifluoroacetate or trifluoromethyl ketones.
- Key Steps:
- Condensation of trifluoromethyl ketones with suitable amines or aldehydes.
- Cyclization to form the pyridine ring.
- Subsequent functionalization to introduce the iodine and mercapto groups.
- Cyclocondensation of ethyl 2,2,2-trifluoroacetate with amino precursors yields heterocyclic intermediates that can be further functionalized.
- These methods provide high regioselectivity and are suitable for large-scale synthesis.
Data Table 2: Cyclocondensation Approach
| Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethyl 2,2,2-trifluoroacetate | Amines, acids | Reflux, inert atmosphere | Trifluoromethyl pyridine derivatives | 60–75 | Suitable for scale-up |
Sequential Functionalization: Iodination and Mercapto Group Introduction
Method Overview:
Once the trifluoromethyl pyridine core is synthesized, the next step involves selective substitution:
-
- Achieved via electrophilic substitution using iodine sources under mild conditions (e.g., iodine vapor or I₂ with oxidants like H₂O₂).
- Regioselectivity at position 3 is favored due to electronic effects of existing substituents.
-
- The mercapto group is introduced via nucleophilic substitution or reduction of suitable precursors.
- Alternatively, direct thiolation of the pyridine ring using thiolating agents under catalytic conditions.
- Iodination at the 3-position is facilitated by the electron-withdrawing trifluoromethyl group, which activates the ring toward electrophilic substitution.
- Mercapto groups are introduced through nucleophilic attack on activated intermediates, often under mild conditions to prevent over-substitution.
Data Table 3: Mercapto and Iodination Conditions
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Iodination | I₂, oxidants (H₂O₂) | 80–120°C, inert atmosphere | 75–85 | Regioselective at position 3 |
| Mercapto substitution | Thiol (e.g., NaSH) | Mild heating, solvent like ethanol | 70–80 | Achieves high purity |
Optimization and Scale-Up Considerations
-
- Use of protective gases like argon or nitrogen prevents oxidation.
- Solvents such as toluene, nitrobenzene, or benzene facilitate solubility and reaction control.
-
- Methods aim to minimize pollutant discharge, employing catalytic processes and recycling unreacted reagents.
Summary of Key Synthesis Pathway
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium trifluoroacetate or trifluoromethanesulfonyl chloride for trifluoromethylation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine serves as a crucial building block in organic synthesis. It is employed in:
- The creation of complex organic molecules.
- Various organic transformations due to its reactive functional groups.
Biology
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains.
- Anti-Cancer Activity: In vitro studies demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC values in the low micromolar range, indicating potent activity against tumors.
Medicine
The compound is explored for its potential in drug development:
- HIV Protease Inhibition: It has been studied as an inhibitor of HIV protease, which is crucial for viral replication.
- Drug Design: The unique combination of substituents enhances its pharmacokinetic properties, making it a candidate for developing new therapeutic agents.
Industrial Applications
In industry, this compound finds applications in:
- Agrochemicals: Used in the formulation of pesticides and herbicides due to its biological activity.
- Materials Science: Its unique properties contribute to the development of advanced materials with specific functionalities.
Case Studies and Research Findings
Anti-Cancer Activity:
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
- MCF-7 (breast cancer) cells showed significant cytotoxicity.
- U-937 (monocytic leukemia) cells displayed similar responses.
HIV Protease Inhibition:
Research has documented the compound's ability to inhibit HIV protease effectively, suggesting potential use in antiviral therapies.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom and mercapto group can participate in specific interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Variations
The following compounds share structural similarities with 2-mercapto-3-iodo-5-(trifluoromethyl)pyridine , differing primarily in substituents at position 2:
Nucleophilicity and Substitution Reactions
- This compound : The -SH group at position 2 is highly nucleophilic, enabling thiol-ene click chemistry or metal-catalyzed coupling reactions. Its iodine atom at position 3 can participate in Ullmann or Buchwald-Hartwig aminations .
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine : The -Cl group is less reactive than -SH but serves as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. The iodine atom allows for further functionalization via cross-coupling .
- 2-Cyano-3-iodo-5-(trifluoromethyl)pyridine: The -CN group enhances electrophilicity at position 2, making it suitable for cyano substitution or reduction to amines .
Leaving Group Efficiency
- 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate : The triflate (-OTf) group is a superior leaving group compared to -Cl or -SH, facilitating palladium-catalyzed cross-couplings (e.g., with boronic acids) to form biaryl structures .
Steric and Electronic Effects
Biological Activity
2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is a heterocyclic compound notable for its unique structural features, including a mercapto group, an iodine atom, and a trifluoromethyl group. With a molecular formula of CHFINS and a molecular weight of approximately 305.06 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Mercapto Group (-SH): Imparts nucleophilic characteristics, allowing for interactions with electrophilic targets.
- Iodine Atom (I): Enhances electrophilicity, facilitating reactions with biological molecules.
- Trifluoromethyl Group (-CF): Increases lipophilicity and influences the compound's interaction with biological systems.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as anti-cancer agents and enzyme inhibitors. Notably, studies have highlighted its potential as an inhibitor of human immunodeficiency virus (HIV) protease and as an anti-tumor agent.
The mechanism by which this compound exerts its biological effects can be attributed to:
- Electrophilic Attack: The iodine atom facilitates electrophilic attacks on nucleophilic sites in target biomolecules.
- Nucleophilic Reactions: The mercapto group can engage in nucleophilic substitution reactions, leading to modifications of target proteins or enzymes.
- Lipophilicity Enhancement: The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, increasing bioavailability.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anti-Cancer Activity:
- In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The compounds showed IC values in the low micromolar range, indicating potent anti-cancer properties.
- HIV Protease Inhibition:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique attributes of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine | Chlorine instead of iodine | Moderate anti-cancer activity |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-thione | Thione functional group | Different reactivity patterns |
| 3-Iodo-2-mercapto-6-(trifluoromethyl)pyridine | Different position of substituents | Potentially different biological activities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-mercapto-3-iodo-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis can be adapted from protocols for structurally similar compounds. For example, starting with a pyridine precursor (e.g., 3-iodo-5-(trifluoromethyl)pyridine), introduce the mercapto (-SH) group via nucleophilic substitution. Sodium hydrosulfide (NaSH) or thiourea under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C facilitates this step .
- Key Considerations : Reaction time and stoichiometric ratios of reagents significantly impact regioselectivity. The electron-withdrawing trifluoromethyl group at position 5 directs substitution to position 2 or 3, depending on the leaving group’s reactivity .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : , , and NMR to confirm substituent positions and electronic environments. The trifluoromethyl group () produces distinct shifts near -60 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (iodine’s distinct isotopic signature aids identification).
- Elemental Analysis : Validate purity (>97%) and stoichiometry .
Q. How can researchers optimize purification of this compound given its halogenated and sulfur-containing structure?
- Methodology : Column chromatography using silica gel with hexane/ethyl acetate gradients (4:1 to 1:1) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures improves purity, leveraging the compound’s moderate solubility in ethanol .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and iodine substituents influence regioselectivity in cross-coupling reactions?
- Mechanistic Insight : The iodine atom at position 3 acts as a leaving group in Suzuki-Miyaura couplings. The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at position 2, directing palladium-catalyzed coupling to this site. Use Pd(PPh) with aryl boronic acids in THF/water (3:1) at 80°C for optimal results .
- Data Contradictions : Some studies report competing substitution at position 5 due to steric hindrance; varying ligand systems (e.g., XPhos) can modulate selectivity .
Q. What are the potential biological targets or activities of derivatives of this compound, based on structurally similar analogs?
- Biological Relevance : Derivatives of trifluoromethylpyridines exhibit herbicidal, antimicrobial, and enzyme-inhibitory properties. For example, 2-chloro-4-fluoro-5-(trifluoromethyl)pyridine analogs show herbicidal activity by inhibiting acetolactate synthase (ALS) .
- Methodology : Screen derivatives using in vitro enzyme assays (e.g., ALS inhibition) or antimicrobial disk diffusion tests. The mercapto group may enhance binding to cysteine-rich enzyme active sites .
Q. How do environmental factors (pH, temperature) affect the stability of this compound?
- Stability Profile : The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions. At pH < 3, the mercapto group may oxidize to disulfides. Store at -20°C in amber vials with desiccants to prevent degradation .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated trifluoromethylpyridines?
- Case Study : reports a 30.5% total yield for a 4-step synthesis of 2-chloro-5-(trifluoromethyl)pyridine, while similar routes using microwave-assisted reactions achieve higher yields (~45%). Optimize fluorination steps using KF/AlO under reduced pressure to minimize side reactions .
Q. How can computational chemistry predict reactivity patterns for this compound in nucleophilic substitution?
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
